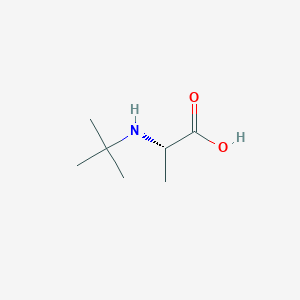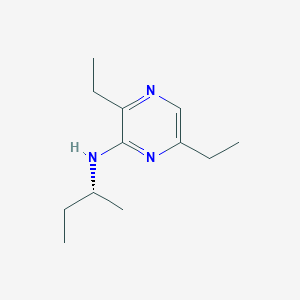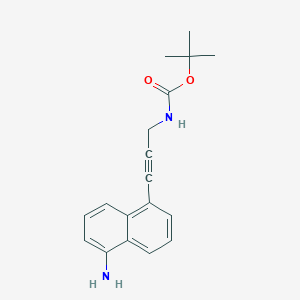![molecular formula C47H46NO4P B13119495 (3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis((R)-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13119495.png)
(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis((R)-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organic compound with a unique structure that includes multiple phenyl groups and a dioxaphosphepin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxaphosphepin ring and the introduction of the phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining high quality.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine: This compound is unique due to its specific structure and functional groups.
Other Dioxaphosphepin Compounds: Similar compounds with variations in the phenyl groups or other substituents.
Uniqueness
The uniqueness of (3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine lies in its specific arrangement of phenyl groups and the dioxaphosphepin ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C47H46NO4P |
|---|---|
Peso molecular |
719.8 g/mol |
Nombre IUPAC |
(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis[(1R)-1-phenylethyl]-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine |
InChI |
InChI=1S/C47H46NO4P/c1-35(37-23-11-5-12-24-37)48(36(2)38-25-13-6-14-26-38)53-51-46(39-27-15-7-16-28-39,40-29-17-8-18-30-40)43-44(50-45(3,4)49-43)47(52-53,41-31-19-9-20-32-41)42-33-21-10-22-34-42/h5-36,43-44H,1-4H3/t35-,36-,43-,44-/m1/s1 |
Clave InChI |
ZUKIZRMSHXSECP-DMCRKCTNSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC([C@H]4[C@H](C(O3)(C5=CC=CC=C5)C6=CC=CC=C6)OC(O4)(C)C)(C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES canónico |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC(C4C(C(O3)(C5=CC=CC=C5)C6=CC=CC=C6)OC(O4)(C)C)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)







![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)

![Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13119463.png)


